![molecular formula C7H6Cl2FN B1410700 2,3-Dichloro-5-fluorobenzylamine CAS No. 1805127-80-3](/img/structure/B1410700.png)
2,3-Dichloro-5-fluorobenzylamine
Overview
Description
2,3-Dichloro-5-fluorobenzylamine is a chemical compound with the molecular formula C7H6Cl2FN . It is also known by its synonyms: 2,3-Dichloro-6-fluorobenzylamine and Benzenemethanamine, 2,3-dichloro-6-fluoro- . The compound appears as a clear, light yellow/light green liquid .
Molecular Structure Analysis
The molecular weight of 2,3-Dichloro-5-fluorobenzylamine is 194.03 g/mol . Unfortunately, the specific details about the molecular structure of this compound are not available in the search results.Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Dichloro-5-fluorobenzylamine are not detailed in the search results, it’s worth noting that compounds with similar structures can undergo various reactions. For example, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Physical And Chemical Properties Analysis
2,3-Dichloro-5-fluorobenzylamine has a boiling point of 247.2±35.0 °C (Predicted) and a density of 1.410±0.06 g/cm3 (Predicted) . It is sensitive to air .Safety and Hazards
The safety data sheet for a similar compound, 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, indicates that it may cause skin irritation, serious eye irritation, and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2,3-dichloro-5-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKDSBDDPUGBCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-fluorobenzylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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